

Application Notes and Protocols for VPC-18005 in In Vitro Research

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For Researchers, Scientists, and Drug Development Professionals

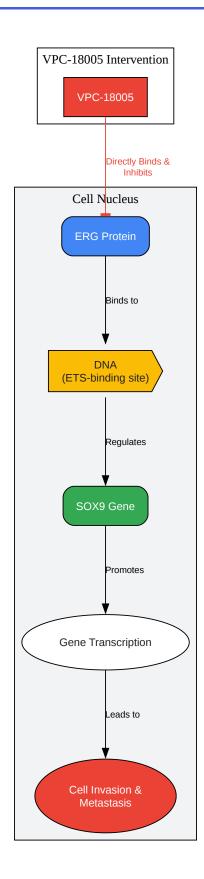
Introduction

VPC-18005 is a small molecule antagonist of the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer.[1] This document provides detailed protocols for in vitro studies designed to characterize the activity of **VPC-18005**. The compound functions by directly interacting with the ERG-ETS domain, thereby inhibiting ERG-induced transcription and disrupting the binding of ERG to DNA.[2][3] Notably, **VPC-18005** has been shown to reduce the migration and invasion of ERG-overexpressing cells without exhibiting significant cytotoxicity.[2][3]

Mechanism of Action

VPC-18005 directly targets the DNA-binding ETS domain of the ERG protein. This interaction sterically hinders the binding of ERG to its target DNA sequences, consequently suppressing the transcriptional activation of ERG-regulated genes, such as SOX9, which are involved in cell motility and invasion.[2][4] The compound has been shown to be effective in reducing the metastatic potential of prostate cancer cells that express ERG.[5][6]





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Caption: Mechanism of action of VPC-18005.



Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of **VPC-18005**.

Cell Line	Assay	Metric	Value	Reference
PNT1B-ERG	pETS-luc Reporter	IC50	3 μΜ	[2][3]
VCaP	pETS-luc Reporter	IC50	6 μΜ	[2][3]
PNT1B-ERG	Cell Viability (MTS)	Cytotoxicity	No significant effect at 0.2–25 μΜ	[2][3]
VCaP	Cell Viability (MTS)	Cytotoxicity	No significant effect at 0.2–25 μΜ	[2][3]
PC3	Cell Viability (MTS)	Cytotoxicity	No significant effect at 0.2–25 μΜ	[2][3]
PNT1B-ERG	Migration Assay	Inhibition	Significant reduction at 5 μΜ	[2][3]
PNT1B-ERG	Invasion Assay	Inhibition	Significant reduction	[3]

Experimental Protocols ERG Transcriptional Activity Assay (Luciferase Reporter Assay)

This protocol is designed to quantify the inhibitory effect of **VPC-18005** on ERG-mediated gene transcription.



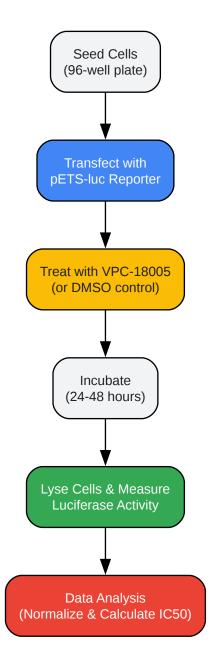
Materials:

- PNT1B-ERG or VCaP cells
- pETS-luc reporter construct
- Control reporter vector (e.g., pRL-TK)
- Lipofectamine 2000 or similar transfection reagent
- Opti-MEM I Reduced Serum Medium
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- VPC-18005 (stock solution in DMSO)
- Dual-Luciferase Reporter Assay System
- 96-well white, clear-bottom plates
- Luminometer

- Seed PNT1B-ERG or VCaP cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
- Co-transfect cells with the pETS-luc reporter and a control reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
- After 24 hours of transfection, replace the medium with fresh complete growth medium containing various concentrations of VPC-18005 (e.g., 0.1 to 50 μM) or DMSO as a vehicle control.
- Incubate the cells for an additional 24-48 hours.
- Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.



- Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
- Calculate the IC50 value of VPC-18005 by plotting the normalized luciferase activity against the log of the compound concentration.



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Caption: Luciferase reporter assay workflow.



Cell Viability Assay (MTS Assay)

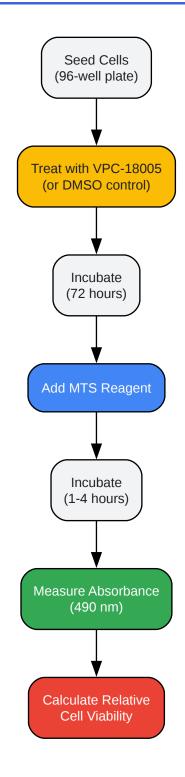
This protocol assesses the cytotoxic effects of **VPC-18005** on prostate cancer cell lines.

Materials:

- PNT1B-ERG, VCaP, or PC3 cells
- · Complete growth medium
- VPC-18005 (stock solution in DMSO)
- MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
- 96-well clear plates
- Microplate reader

- Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
- Treat the cells with a range of concentrations of **VPC-18005** (e.g., 0.2 to 25 μ M) and a DMSO vehicle control.
- Incubate for 72 hours.
- Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Express cell viability as a percentage relative to the DMSO-treated control cells.





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Caption: MTS cell viability assay workflow.

Cell Migration and Invasion Assays



These protocols evaluate the effect of **VPC-18005** on the migratory and invasive capabilities of ERG-expressing cells.

Materials:

- PNT1B-ERG cells
- Serum-free medium
- Complete growth medium (chemoattractant)
- VPC-18005 (stock solution in DMSO)
- Boyden chambers with 8 μm pore size inserts (uncoated for migration, Matrigel-coated for invasion)
- · 24-well plates
- Cotton swabs
- Methanol
- Crystal Violet stain
- Microscope

- Starve PNT1B-ERG cells in serum-free medium for 24 hours.
- Resuspend the cells in serum-free medium containing 5 μM VPC-18005 or DMSO.
- For the migration assay, add 5×10^4 cells to the upper chamber of an uncoated insert.
- For the invasion assay, add 1 x 10⁵ cells to the upper chamber of a Matrigel-coated insert.
- Add complete growth medium to the lower chamber as a chemoattractant.
- Incubate for 24-48 hours.



- Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
- Fix the cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
- Count the number of migrated/invaded cells in several random fields under a microscope.
- Quantify the results and compare the VPC-18005 treated group to the control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

While **VPC-18005** has been reported to not induce apoptosis, this protocol can be used to confirm this finding.[2][3]

Materials:

- PNT1B-ERG or VCaP cells
- · Complete growth medium
- VPC-18005 (stock solution in DMSO)
- Staurosporine (positive control for apoptosis)
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Binding Buffer
- Flow cytometer

- Seed cells in a 6-well plate and treat with VPC-18005 (e.g., 5-10 μM), DMSO (vehicle control), or staurosporine (positive control) for 24-48 hours.
- Harvest the cells, including any floating cells from the supernatant.



- Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
- Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
- Incubate in the dark at room temperature for 15 minutes.
- Analyze the cells by flow cytometry within one hour.
- Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

VPC-18005 presents a targeted approach for inhibiting the function of the oncoprotein ERG in prostate cancer. The provided protocols offer a framework for the in vitro evaluation of **VPC-18005** and similar compounds, focusing on their effects on ERG transcriptional activity, cell viability, and cell motility. These assays are crucial for the preclinical assessment of potential anti-metastatic therapies.

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